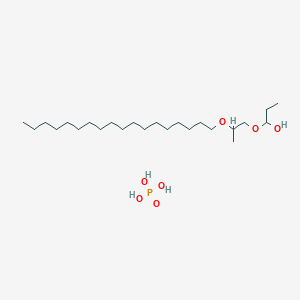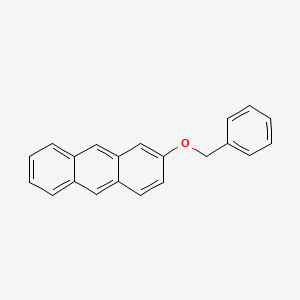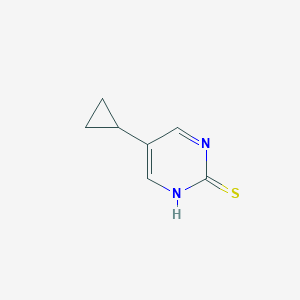![molecular formula C11H19NO2 B14347165 Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate CAS No. 92492-17-6](/img/structure/B14347165.png)
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-azabicyclo[322]nonane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate typically involves the stereoselective capture of chiral carbocations. One common method includes the use of enantiopure starting materials and specific reaction conditions to ensure the desired stereochemistry . For example, the reaction might involve the use of silver triflate and other reagents under controlled temperatures and inert atmospheres .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiprotozoal properties.
Medicine: Research has explored its potential as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the observed biological activities . For example, its antiprotozoal activity may involve the inhibition of key enzymes or disruption of cellular processes in protozoa .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
3-Azabicyclo[3.2.2]nonanes: These compounds also feature a nitrogen atom within the ring but have different substitution patterns.
Uniqueness
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate is unique due to its specific ring structure and the presence of an ethyl ester group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
92492-17-6 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)10-4-3-9-5-7-12(10)8-6-9/h9-10H,2-8H2,1H3 |
Clave InChI |
VOEGLDOUEFECRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC2CCN1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)

![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)

![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)



![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
